molecular formula C10H10ClNO2 B13665733 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13665733
M. Wt: 211.64 g/mol
InChI Key: AQYUDDHSOMUEDP-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

Chemistry: In organic synthesis, 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules.

Biology: Its structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties .

Medicine: Research is ongoing to explore the potential of this compound in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: The presence of the chloro group in 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one makes it unique compared to its analogs. This substituent can significantly impact its reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

7-chloro-2-ethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)

InChI Key

AQYUDDHSOMUEDP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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